2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Description
2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C24H18FN3OS and its molecular weight is 415.49. The purity is usually 95%.
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Scientific Research Applications
Applications in Materials Science
One study discusses the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, utilizing thiophenyl-substituted benzidines, which are structurally related to the compound . These materials exhibit good thermomechanical stabilities and potential applications in advanced optoelectronic devices (Tapaswi et al., 2015).
Organic Synthesis and Chemical Properties
Research into the nucleophilic substitution of the methylsulfanyl group in pyrimidin-4-ones, a structural motif related to the compound, reveals insights into the reactivity and potential synthetic applications of such compounds in organic chemistry (Kheifets et al., 2004).
Medicinal Chemistry and Biological Activities
A study on the discovery, synthesis, and molecular corroboration of novel pyrazoles, which share a similar heterocyclic core with the compound of interest, highlights the importance of such structures in drug discovery, particularly for their antioxidant, anti-cancer, and anti-inflammatory properties (Thangarasu et al., 2019).
Synthesis of Structurally Related Compounds
The synthesis of iminophosphorane-mediated annelation of a pyridine or pyrimidine ring into an indole ring to create β-, γ-carbolines, and pyrimido[4,5-b]indole derivatives demonstrates the synthetic utility of compounds structurally related to "2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one" (Molina & Fresneda, 1988).
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3OS/c1-15-9-11-18(12-10-15)28-23(29)22-21(19-7-2-3-8-20(19)26-22)27-24(28)30-14-16-5-4-6-17(25)13-16/h2-13,26H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRENEFVILZVUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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